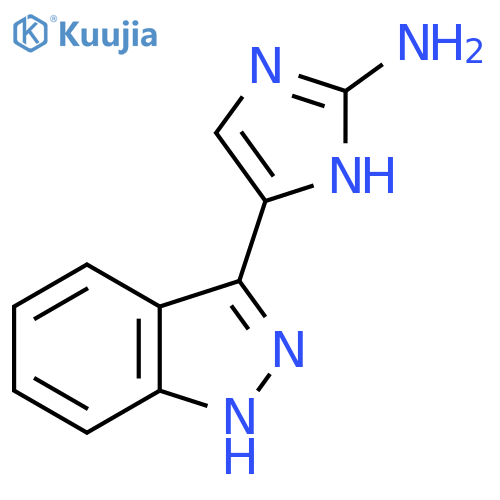Cas no 2229156-02-7 (5-(1H-indazol-3-yl)-1H-imidazol-2-amine)

2229156-02-7 structure
商品名:5-(1H-indazol-3-yl)-1H-imidazol-2-amine
5-(1H-indazol-3-yl)-1H-imidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(1H-indazol-3-yl)-1H-imidazol-2-amine
- 2229156-02-7
- EN300-1802765
-
- インチ: 1S/C10H9N5/c11-10-12-5-8(13-10)9-6-3-1-2-4-7(6)14-15-9/h1-5H,(H,14,15)(H3,11,12,13)
- InChIKey: MYXWBKGGZRUUMT-UHFFFAOYSA-N
- ほほえんだ: N1C2C=CC=CC=2C(C2=CN=C(N)N2)=N1
計算された属性
- せいみつぶんしりょう: 199.08579531g/mol
- どういたいしつりょう: 199.08579531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 83.4Ų
5-(1H-indazol-3-yl)-1H-imidazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802765-2.5g |
5-(1H-indazol-3-yl)-1H-imidazol-2-amine |
2229156-02-7 | 2.5g |
$2912.0 | 2023-09-19 | ||
| Enamine | EN300-1802765-0.5g |
5-(1H-indazol-3-yl)-1H-imidazol-2-amine |
2229156-02-7 | 0.5g |
$1426.0 | 2023-09-19 | ||
| Enamine | EN300-1802765-10.0g |
5-(1H-indazol-3-yl)-1H-imidazol-2-amine |
2229156-02-7 | 10g |
$6390.0 | 2023-06-02 | ||
| Enamine | EN300-1802765-0.1g |
5-(1H-indazol-3-yl)-1H-imidazol-2-amine |
2229156-02-7 | 0.1g |
$1307.0 | 2023-09-19 | ||
| Enamine | EN300-1802765-5.0g |
5-(1H-indazol-3-yl)-1H-imidazol-2-amine |
2229156-02-7 | 5g |
$4309.0 | 2023-06-02 | ||
| Enamine | EN300-1802765-1g |
5-(1H-indazol-3-yl)-1H-imidazol-2-amine |
2229156-02-7 | 1g |
$1485.0 | 2023-09-19 | ||
| Enamine | EN300-1802765-5g |
5-(1H-indazol-3-yl)-1H-imidazol-2-amine |
2229156-02-7 | 5g |
$4309.0 | 2023-09-19 | ||
| Enamine | EN300-1802765-0.25g |
5-(1H-indazol-3-yl)-1H-imidazol-2-amine |
2229156-02-7 | 0.25g |
$1366.0 | 2023-09-19 | ||
| Enamine | EN300-1802765-1.0g |
5-(1H-indazol-3-yl)-1H-imidazol-2-amine |
2229156-02-7 | 1g |
$1485.0 | 2023-06-02 | ||
| Enamine | EN300-1802765-0.05g |
5-(1H-indazol-3-yl)-1H-imidazol-2-amine |
2229156-02-7 | 0.05g |
$1247.0 | 2023-09-19 |
5-(1H-indazol-3-yl)-1H-imidazol-2-amine 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
2229156-02-7 (5-(1H-indazol-3-yl)-1H-imidazol-2-amine) 関連製品
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
